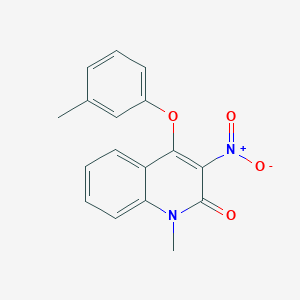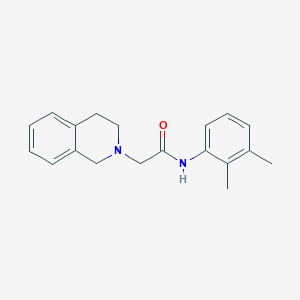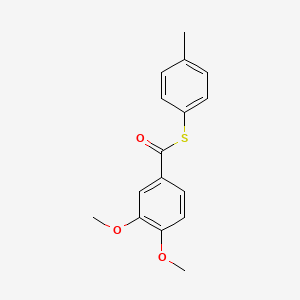
1-methyl-4-(3-methylphenoxy)-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(3-methylphenoxy)-3-nitro-2(1H)-quinolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MNQ and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MNQ is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. MNQ has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNQ has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammation-inducing molecules.
Biochemical and Physiological Effects:
MNQ has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNQ has also been found to reduce the production of inflammation-inducing molecules in animal models. Additionally, MNQ has been found to have activity against a variety of microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
MNQ has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields with high purity levels, making it suitable for scientific research applications. Additionally, MNQ has been found to have activity against a variety of targets, making it a versatile compound for use in a variety of experiments. However, MNQ also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, MNQ has been found to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on MNQ. One potential direction is to further investigate its potential as an anti-cancer agent. Studies could be conducted to determine the optimal dosage and delivery method for MNQ in cancer treatment. Additionally, further studies could be conducted to investigate the mechanism of action of MNQ in cancer cells. Another potential direction is to investigate the potential of MNQ as an anti-inflammatory and anti-microbial agent. Studies could be conducted to determine the optimal dosage and delivery method for MNQ in these applications. Additionally, further studies could be conducted to investigate the mechanism of action of MNQ in these contexts. Overall, MNQ has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of MNQ involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-methylphenol in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to form MNQ. The synthesis method has been optimized to produce high yields of MNQ with purity levels suitable for scientific research applications.
Applications De Recherche Scientifique
MNQ has been found to have a variety of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. MNQ has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, MNQ has been studied for its potential as an anti-microbial agent, as it has been found to have activity against a variety of microorganisms.
Propriétés
IUPAC Name |
1-methyl-4-(3-methylphenoxy)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-5-7-12(10-11)23-16-13-8-3-4-9-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOTNZPPAEAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-(3-methylphenoxy)-3-nitroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)



![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)